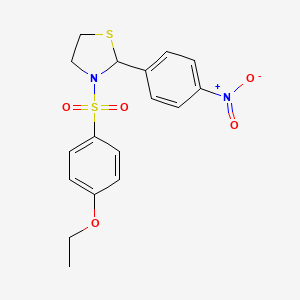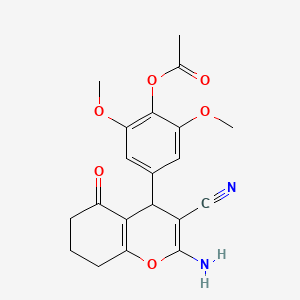![molecular formula C16H16N4O2 B11661075 N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B11661075.png)
N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a pyridine ring and an acetamide group
Preparation Methods
The synthesis of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of pyridine derivatives with acetamide under specific conditions. One common method involves the use of zirconium 4-sulfophenylphosphonate as a host material to intercalate the pyridine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Scientific Research Applications
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used in the study of molecular interactions and as a building block for more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in charge-transfer interactions, which can affect various biological pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can be compared with other pyridine derivatives such as:
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(13-3-5-15(6-4-13)18-12(2)21)19-20-16(22)14-7-9-17-10-8-14/h3-10H,1-2H3,(H,18,21)(H,20,22)/b19-11+ |
InChI Key |
BWXWFSOQOYUPBD-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11660998.png)
![N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11661004.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661010.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![Methyl 6-(2-methylbutan-2-yl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661027.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661033.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661046.png)
![ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11661048.png)

![N'-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide](/img/structure/B11661056.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661067.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11661070.png)
![Ethyl 6-tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661085.png)
